Cas no 1196733-07-9 (2-(1-methyl-1H-indol-5-yl)propan-2-amine)

2-(1-Methyl-1H-indol-5-yl)propan-2-amine is a substituted indole derivative featuring a tertiary amine functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive molecules, particularly those targeting serotonin receptors. The presence of the 1-methylindole core enhances metabolic stability, while the propan-2-amine moiety offers potential for further derivatization or salt formation. Its well-defined molecular structure makes it suitable for use as a building block in drug discovery, enabling the synthesis of novel analogs with tailored pharmacological properties. The compound is typically handled under controlled conditions due to its amine reactivity.
2-(1-methyl-1H-indol-5-yl)propan-2-amine structure
1196733-07-9 structure
商品名:2-(1-methyl-1H-indol-5-yl)propan-2-amine
CAS番号:1196733-07-9
MF:C12H16N2
メガワット:188.268842697144
CID:6174851
PubChem ID:82404908

2-(1-methyl-1H-indol-5-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-(1-methyl-1H-indol-5-yl)propan-2-amine
    • 1196733-07-9
    • EN300-1840386
    • インチ: 1S/C12H16N2/c1-12(2,13)10-4-5-11-9(8-10)6-7-14(11)3/h4-8H,13H2,1-3H3
    • InChIKey: MLAUQMKAYWBATE-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=CC2C=C(C=CC1=2)C(C)(C)N

計算された属性

  • せいみつぶんしりょう: 188.131348519g/mol
  • どういたいしつりょう: 188.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 31Ų

2-(1-methyl-1H-indol-5-yl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1840386-10.0g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
10g
$4667.0 2023-06-02
Enamine
EN300-1840386-10g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
10g
$4667.0 2023-09-19
Enamine
EN300-1840386-1g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
1g
$1086.0 2023-09-19
Enamine
EN300-1840386-5g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
5g
$3147.0 2023-09-19
Enamine
EN300-1840386-0.5g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
0.5g
$1043.0 2023-09-19
Enamine
EN300-1840386-2.5g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
2.5g
$2127.0 2023-09-19
Enamine
EN300-1840386-0.05g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
0.05g
$912.0 2023-09-19
Enamine
EN300-1840386-0.25g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
0.25g
$999.0 2023-09-19
Enamine
EN300-1840386-0.1g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
0.1g
$956.0 2023-09-19
Enamine
EN300-1840386-1.0g
2-(1-methyl-1H-indol-5-yl)propan-2-amine
1196733-07-9
1g
$1086.0 2023-06-02

2-(1-methyl-1H-indol-5-yl)propan-2-amine 関連文献

2-(1-methyl-1H-indol-5-yl)propan-2-amineに関する追加情報

2-(1-Methyl-1H-indol-5-yl)propan-2-amine: A Comprehensive Overview

2-(1-Methyl-1H-indol-5-yl)propan-2-amine, also known by its CAS number CAS No. 1196733-07-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities. The structure of 2-(1-methyl-1H-indol-5-yl)propan-2-amine consists of a methyl-substituted indole ring fused with a pyrrole ring, further substituted with a propanamine group at the 5-position of the indole moiety. This unique structure contributes to its potential as a bioactive molecule.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of agents targeting various diseases such as cancer, inflammation, and neurodegenerative disorders. The presence of the propanamine group in 2-(1-methyl-1H-indol-5-yl)propan-2-amine introduces additional functional diversity, making it a promising candidate for further exploration in medicinal chemistry.

The synthesis of CAS No. 1196733-07-9 involves a multi-step process that typically begins with the preparation of the indole core. This is followed by methylation at the 1-position and subsequent substitution at the 5-position with the propanamine group. The reaction conditions are optimized to ensure high yield and purity, which are critical for downstream applications.

In terms of biological activity, preliminary assays have demonstrated that 2-(1-methyl-1H-indol-5-y)lpropan-2amine exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. These findings suggest its potential as an anti-inflammatory agent. Furthermore, computational studies have revealed that the compound interacts favorably with key residues in target proteins, indicating a possible mechanism of action.

The pharmacokinetic properties of CAS No. 1196733-07-9 are currently under investigation. Initial data suggest that it has reasonable bioavailability and metabolic stability, which are essential for its development as an orally administered drug. However, further studies are required to fully characterize its pharmacokinetic profile and safety profile.

In conclusion, 2-(1-methyl-indol-5-yl)propan-2amine, or CAS No. 1196733-

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